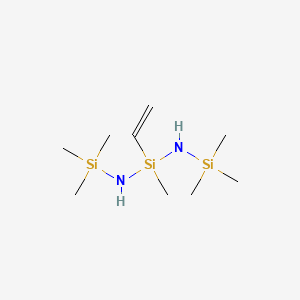![molecular formula C15H16NO5- B14616481 Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate CAS No. 57933-99-0](/img/structure/B14616481.png)
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are widely used in the fragrance and flavor industry. This particular compound is notable for its unique structure, which includes both ethenyl and carboxylatooxy groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate can be achieved through a multi-step process:
Formation of the Carboxylatooxy Group: This step involves the esterification of a carboxylic acid with an alcohol. For instance, the reaction between 4-hydroxybenzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid can yield the carboxylatooxy group.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Formation of the Glycinate Moiety: The final step involves the reaction of the intermediate compound with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the glycinate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The ethenyl group can undergo oxidation reactions to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sulfuric acid and nitric acid for nitration; bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
作用机制
The mechanism of action of Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylatooxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethenyl N-{2-[4-(hydroxy)-3-ethenylphenyl]ethyl}glycinate: Similar structure but with a hydroxy group instead of a carboxylatooxy group.
Ethenyl N-{2-[4-(methoxy)-3-ethenylphenyl]ethyl}glycinate: Similar structure but with a methoxy group instead of a carboxylatooxy group.
Uniqueness
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate is unique due to the presence of both ethenyl and carboxylatooxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
57933-99-0 |
|---|---|
分子式 |
C15H16NO5- |
分子量 |
290.29 g/mol |
IUPAC 名称 |
[4-[2-[(2-ethenoxy-2-oxoethyl)amino]ethyl]-2-ethenylphenyl] carbonate |
InChI |
InChI=1S/C15H17NO5/c1-3-12-9-11(5-6-13(12)21-15(18)19)7-8-16-10-14(17)20-4-2/h3-6,9,16H,1-2,7-8,10H2,(H,18,19)/p-1 |
InChI 键 |
ANWIJPWOAUJGLK-UHFFFAOYSA-M |
规范 SMILES |
C=CC1=C(C=CC(=C1)CCNCC(=O)OC=C)OC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


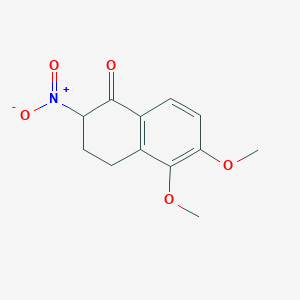
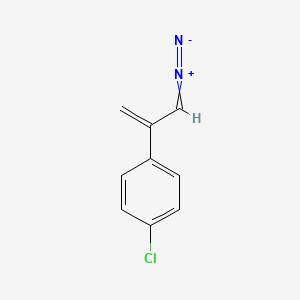
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
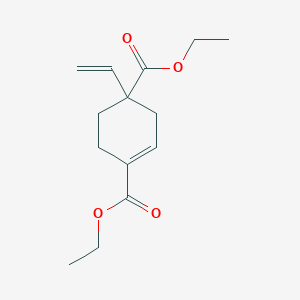

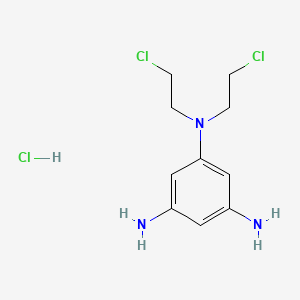
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

